molecular formula C13H9ClN2O2S B8561964 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one CAS No. 463976-10-5

6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one

Cat. No.: B8561964
CAS No.: 463976-10-5
M. Wt: 292.74 g/mol
InChI Key: SGOLLMYWJZAGJJ-UHFFFAOYSA-N
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Description

6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C13H9ClN2O2S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

463976-10-5

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfanyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H9ClN2O2S/c1-7-9-6-8(14)2-3-10(9)18-13(7)19-12-5-4-11(17)15-16-12/h2-6H,1H3,(H,15,17)

InChI Key

SGOLLMYWJZAGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)SC3=NNC(=O)C=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine (1.6 mmol, 500 mg), conc. HCl (1 mL), and dioxane (5 mL) was heated at 100° C. for 2 hours. The reaction mixture was cooled and evaporated to dryness. Water (10 mL) was added to the residue, and the resulting white precipitate was collected and crystallized from ethanol to obtain the desired product, 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2-H-pyridazin-3-one (73%, 113 mg); mp>240° C.
Name
6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium methoxide (299 mL, 1.31 mol, 5 equiv) was added to a slurry of 3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine (the title compound of Example One) in methanol (500 mL, 6.1 vol). The resultant mixture was heated at 50° C. for five hours to provide, 3-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-6-methoxy-pyridazine, which was not isolated. The reaction mixture was cooled to room temperature and concentrated hydrochloric acid (12N, 329 mL, 3.95 mol, 15 equiv) was added. The reaction mixture was heated at reflux for 15 hours and then cooled to room temperature. Water (400 mL) was added to the slurry and the mixture was cooled to 0° C. for 30 minutes. The solids were collected by filtration, dried under vacuum, and repulped in dichloromethane (600 mL, 8 vol) and isopropyl ether (150 mL, 2 vol) to afford the title compound of Example Two (71 g, 92%) as an off-white solid.
Name
Sodium methoxide
Quantity
299 mL
Type
reactant
Reaction Step One
Name
3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine (1.6 mmol, 500 mg), conc. HCl (1 mL), and dioxane (5 mL) was heated at 1000C for 2 hours. The reaction mixture was cooled and evaporated to dryness. Water (10 mL) was added to the residue, and the resulting white precipitate was collected and crystallized from ethanol to obtain the desired product, 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2-H-pyridazin-3-one (73%, 113 mg); mp>240° C.
Name
6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1000C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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